(3E)-4-(5-Bromo-2-fluorophenyl)but-3-en-2-one
Overview
Description
(3E)-4-(5-Bromo-2-fluorophenyl)but-3-en-2-one: is an organic compound characterized by the presence of a bromine and fluorine atom on a phenyl ring, along with a butenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3E)-4-(5-Bromo-2-fluorophenyl)but-3-en-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromo-2-fluorobenzaldehyde and acetone.
Condensation Reaction: The key step is an aldol condensation reaction between 5-bromo-2-fluorobenzaldehyde and acetone in the presence of a base such as sodium hydroxide or potassium hydroxide.
Reaction Conditions: The reaction is usually carried out in an aqueous or alcoholic medium at room temperature or slightly elevated temperatures.
Purification: The product is purified by recrystallization or column chromatography.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (3E)-4-(5-Bromo-2-fluorophenyl)but-3-en-2-one can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the compound can lead to the formation of alcohols or alkanes.
Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Reagents such as sodium methoxide or sodium ethoxide in polar solvents.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: (3E)-4-(5-Bromo-2-fluorophenyl)but-3-en-2-one serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biological Probes: The compound can be used as a probe to study biological processes involving halogenated phenyl rings.
Medicine:
Drug Development:
Industry:
Material Science: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (3E)-4-(5-Bromo-2-fluorophenyl)but-3-en-2-one depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
- (3E)-4-(4-Bromo-2-fluorophenyl)but-3-en-2-one
- (3E)-4-(5-Chloro-2-fluorophenyl)but-3-en-2-one
- (3E)-4-(5-Bromo-2-chlorophenyl)but-3-en-2-one
Comparison:
- Structural Differences: The position and type of halogen atoms on the phenyl ring can significantly affect the compound’s chemical properties and reactivity.
- Reactivity: Substitution patterns influence the compound’s reactivity in various chemical reactions.
- Applications: While similar compounds may have overlapping applications, the specific halogenation pattern can make (3E)-4-(5-Bromo-2-fluorophenyl)but-3-en-2-one unique in its interactions and applications.
Properties
IUPAC Name |
(E)-4-(5-bromo-2-fluorophenyl)but-3-en-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrFO/c1-7(13)2-3-8-6-9(11)4-5-10(8)12/h2-6H,1H3/b3-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSOMEPSFKDCBMZ-NSCUHMNNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=C(C=CC(=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/C1=C(C=CC(=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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